A2A Binding Affinity: Superior Sub-Nanomolar Potency Against Istradefylline and SCH58261
A2A receptor antagonist 3 demonstrates a Ki of 0.4 nM for the adenosine A2A receptor . This affinity is 5.5-fold higher than istradefylline (Ki 2.2 nM) and 10-fold higher than SCH58261 (human A2A Ki 4 nM) [1] in comparable radioligand binding assays.
| Evidence Dimension | Binding Affinity (Ki) for Adenosine A2A Receptor |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | Istradefylline: 2.2 nM; SCH58261: 4 nM |
| Quantified Difference | 5.5-fold more potent than istradefylline; 10-fold more potent than SCH58261 |
| Conditions | Radioligand binding assay using human A2A receptor clones or rat striatal membranes |
Why This Matters
Superior affinity enables lower compound concentrations to achieve equivalent receptor occupancy, reducing off-target risk and improving assay signal-to-noise in vitro and potentially in vivo.
- [1] Yang, M. et al. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists. Naunyn Schmiedebergs Arch Pharmacol. 2007, 375(2):133-44. View Source
